molecular formula C8H8O4 B1585551 Methyl 2,3-dihydroxybenzoate CAS No. 2411-83-8

Methyl 2,3-dihydroxybenzoate

Cat. No.: B1585551
CAS No.: 2411-83-8
M. Wt: 168.15 g/mol
InChI Key: DOAJWTSNTNAEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydroxybenzoate (CAS RN: 2411-83-8) is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This solid compound has a melting point range of 78.0 to 82.0 °C and is characterized as a white to gray to red powder or crystal . It is recognized for its role in scientific research, particularly in antimicrobial studies. Research indicates that this compound can be isolated from bacterial strains such as Paenibacillus elgii HOA73 and has demonstrated promising in vitro antifungal activity against a spectrum of plant pathogens . Studies have shown that it can almost completely inhibit the growth of Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL, suggesting its potential as a biofungicide for managing plant diseases . The compound is related to 2,3-dihydroxybenzoic acid, which is a known precursor in the biosynthesis of siderophores—molecules that strongly chelate iron for microbial uptake . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the buyer to determine the suitability of this product for its intended application.

Properties

IUPAC Name

methyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJWTSNTNAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178836
Record name Methyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411-83-8
Record name Methyl 2,3-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2411-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dihydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation via Esterification of 2,3-Dihydroxybenzoic Acid

One common approach is the esterification of 2,3-dihydroxybenzoic acid using methanol under acidic conditions.

Typical Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid in methanol.
  • Add a catalytic amount of strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
  • Heat the mixture under reflux (approximately 65–85 °C) for several hours (4–6 h).
  • After completion, remove methanol under reduced pressure.
  • Extract the product with an organic solvent like ethyl acetate.
  • Wash with saturated sodium bicarbonate to neutralize residual acid.
  • Dry and concentrate to obtain methyl 2,3-dihydroxybenzoate.

Key Parameters:

Parameter Typical Range/Value
Solvent Methanol
Catalyst Concentrated H2SO4 or p-Toluenesulfonic acid
Temperature Reflux (65–85 °C)
Reaction Time 4–6 hours
Workup Solvents Ethyl acetate, NaHCO3 solution
Yield Up to 90%+ (depending on purity)

This method is straightforward and scalable, as demonstrated in industrial patent examples where yields reach approximately 90% with high purity after recrystallization.

Hydroxylation and Esterification via Multi-Step Synthetic Routes

In some advanced synthetic routes, this compound is prepared through intermediate compounds involving hydroxylation and functional group transformations.

Example Multi-Step Process:

  • Start with methyl 3-hydroxy-4-methoxybenzoate.
  • Perform a Mannich-type reaction using formaldehyde and dimethylamine in solvents like 1,4-dioxane with acetic acid as catalyst at elevated temperatures (around 110 °C) for several hours.
  • Isolate intermediate 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester.
  • Subject this intermediate to catalytic hydrogenation using palladium on charcoal under hydrogen pressure (5–6 kg/cm²) at 85 °C.
  • This step removes the dimethylaminomethyl group and converts methoxy to hydroxy groups, yielding this compound.

Reaction Conditions Summary:

Step Conditions Yield (%)
Mannich Reaction 3-hydroxy-4-methoxybenzoate, formaldehyde, dimethylamine, acetic acid, 110 °C, 5 h ~70%
Catalytic Hydrogenation Pd/C catalyst, H2 gas at 5–6 kg/cm², 85 °C, 7 h ~86%

This method allows for selective functionalization and is useful when starting from substituted benzoic acid derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Direct Esterification 2,3-Dihydroxybenzoic acid Methanol, H2SO4 or p-Toluenesulfonic acid Reflux 4–6 h, 65–85 °C ~90 Simple, industrially scalable
Mannich + Hydrogenation Route Methyl 3-hydroxy-4-methoxybenzoate Formaldehyde, dimethylamine, Pd/C, H2 110 °C (Mannich), 85 °C (H2) 70–86 Multi-step, selective functionalization
Alkylation (for related isomers) Methyl 3,5-dihydroxybenzoate Bromomethylcyclohexane, K2CO3, DMF 80 °C, 3 h 49 (bis-alkylated) Not typical for 2,3-dihydroxy isomer

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Ester derivatives or ethers.

Scientific Research Applications

Antifungal Activity

M2,3DB has been identified for its significant antifungal properties. A study isolated M2,3DB from Paenibacillus elgii and evaluated its effectiveness against several plant pathogens:

  • Inhibition of Fungal Growth : The compound demonstrated nearly complete inhibition of the growth of Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL. Additionally, it inhibited growth by 48.8% and 36.6% against Phytophthora capsici and Fusarium oxysporum f.sp lycopersici, respectively .
  • Minimum Inhibitory Concentrations (MICs) : The MICs for the pathogens were determined to be 32 μg/mL for both B. cinerea and R. solani, while it was 64 μg/mL for F. oxysporum f.sp lycopersici. These results indicate the potential of M2,3DB as a biofungicide in agricultural practices .

Microbial Degradation Pathways

Research has also explored the microbial degradation of M2,3DB and its related compounds:

  • Degradation by Pseudomonas Species : The degradation pathway of 2,3-dihydroxybenzoate has been studied in various bacterial strains such as Pseudomonas reinekei. This strain utilizes a meta-cleavage pathway that involves several enzymes encoded by a gene cluster responsible for breaking down 2,3-dihydroxybenzoate into simpler compounds that can enter the citric acid cycle .
  • Enzymatic Activity : Studies have characterized enzymes like DhbA and DhbB that facilitate the breakdown of 2,3-dihydroxybenzoate through extradiol dioxygenation processes. These findings enhance our understanding of how environmental microorganisms can utilize such compounds .

Antifeedant Properties

M2,3DB has shown promise as an antifeedant against pests:

  • Effect on Pine Weevil : In bioassays conducted on various methyl hydroxy-methoxybenzoates, M2,3DB exhibited notable antifeedant activity against the pine weevil (Hylobius abietis), which is a significant pest in forestry. This property suggests its potential use as an environmentally friendly alternative to traditional insecticides .

Synthesis and Chiroptical Properties

The synthesis of M2,3DB has been explored in the context of creating chiral compounds:

  • Chiral Chelates : Research indicates that when synthesized with boron complexes, M2,3DB forms chiral diastereoisomeric bis-boron chelates. This property may have implications for developing new materials with specific optical characteristics .

Toxicological Considerations

While M2,3DB has beneficial applications, it is crucial to consider its toxicity:

  • Irritation Potential : The compound is known to cause skin and eye irritation upon contact. Safety data sheets recommend caution when handling this chemical due to its irritant properties .

Mechanism of Action

The mechanism of action of methyl 2,3-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 2,3-dihydroxybenzoate belongs to the dihydroxybenzoate ester family, which includes structurally related compounds differing in hydroxyl group positions, alkyl chain lengths, or functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Analogues
Compound Molecular Formula Hydroxyl Positions Key Properties Biological Activity
This compound C₈H₈O₄ 2,3 High GI absorption (76.3%), BBB permeability, CYP1A2 inhibition Antifungal (MIC: 32–64 ppm for B. cinerea), biocontrol agent
Methyl 3,4-dihydroxybenzoate C₈H₈O₄ 3,4 Moderate oral bioavailability, activates MAPK-ERK pathway in neural stem cells Promotes neural stem cell differentiation and proliferation
Methyl 2,5-dihydroxybenzoate C₈H₈O₄ 2,5 Found in G. robust leaves, lower antifungal potency compared to 2,3 isomer Limited antifungal activity; primarily a plant secondary metabolite
Heptadecyl benzoate C₂₄H₃₈O₂ None (long alkyl chain) Low GI absorption (32.1%), no BBB permeability, CYP1A2/CYP2C19 inhibition Skin sensitization risk; no significant antifungal activity
Physicochemical and Pharmacokinetic Properties
Parameter This compound Methyl 3,4-dihydroxybenzoate Heptadecyl Benzoate
Molecular Weight 168.15 g/mol 168.15 g/mol 358.56 g/mol
LogP 1.2 (predicted) 1.5 (predicted) 7.8 (measured)
GI Absorption High (76.3%) Moderate (64.5%) Low (32.1%)
BBB Permeability Yes No No
CYP Inhibition CYP1A2 None reported CYP1A2, CYP2C19
Clearance Low Moderate High
Toxicity Profiles

Data from in silico and experimental studies (Table 4, ):

Toxicity Parameter This compound Heptadecyl Benzoate
AMES Toxicity Negative Negative
Max. Tolerated Dose (Human) 0.614 log mg/kg/day 0.523 log mg/kg/day
hERG Inhibition None (I/II) hERG II inhibitor
Oral Rat LD₅₀ 2,450 mg/kg 1,890 mg/kg
Hepatotoxicity Low Moderate
Skin Sensitization No Yes

Key Findings :

  • Bioavailability : this compound exhibits superior gastrointestinal absorption and BBB permeability compared to heptadecyl benzoate, making it more suitable for systemic applications .
  • Enzyme Interactions : Unlike heptadecyl benzoate, this compound selectively inhibits CYP1A2, reducing risks of drug-drug interactions .
  • Antifungal Efficacy : this compound outperforms analogs like methyl 2,5-dihydroxybenzoate in inhibiting fungal pathogens, likely due to optimal hydroxyl group positioning for target binding .

Biological Activity

Methyl 2,3-dihydroxybenzoate (M2,3DB) is a compound that has garnered attention for its diverse biological activities, particularly its antifungal properties. This article synthesizes current research findings on M2,3DB, highlighting its biological activity, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is an ester derivative of salicylic acid, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring. Its molecular formula is C8H8O4C_8H_8O_4, with a molecular weight of approximately 168.15 g/mol. The compound can be synthesized through various methods, including esterification processes involving salicylic acid derivatives.

Antifungal Activity

One of the most significant biological activities of M2,3DB is its antifungal properties . Research conducted by Zhang et al. (2017) isolated M2,3DB from Paenibacillus elgii and assessed its antifungal efficacy against several plant pathogens. The study reported the following findings:

  • Inhibition Concentrations : M2,3DB exhibited strong antifungal activity with minimum inhibitory concentrations (MICs) defined as follows:
    • Botrytis cinerea: MIC = 32 μg/mL
    • Rhizoctonia solani: MIC = 32 μg/mL
    • Fusarium oxysporum f.sp. lycopersici: MIC = 64 μg/mL
  • Growth Inhibition : At a concentration of 50 μg/mL, M2,3DB completely inhibited the growth of B. cinerea and R. solani, while it inhibited Phytophthora capsici and Fusarium oxysporum by 48.8% and 36.6%, respectively .

These results suggest that M2,3DB has potential as a biofungicide , offering a natural alternative for managing plant diseases.

Other Biological Activities

In addition to its antifungal properties, M2,3DB may exhibit other biological activities:

  • Antioxidant Properties : Compounds structurally related to M2,3DB have demonstrated antioxidant capabilities, which could contribute to their protective effects in biological systems.
  • Neuroprotective Effects : Although less studied directly for M2,3DB, related compounds such as methyl 3,4-dihydroxybenzoate have shown potential in promoting neural stem cell differentiation and proliferation through activation of signaling pathways like MAPK-ERK .

Case Studies and Research Findings

  • Isolation and Characterization : The initial study by Zhang et al. involved the isolation of M2,3DB using chromatographic techniques followed by structural confirmation via NMR and LC-MS analyses .
  • Comparative Studies : Further research compared M2,3DB with other benzoate derivatives in terms of their antifungal efficacy and found that while many exhibited activity, M2,3DB was particularly effective against a broad spectrum of pathogens .

Summary Table of Biological Activities

Activity Type Pathogen/Target Effect Concentration (μg/mL)
AntifungalBotrytis cinereaComplete growth inhibition50
AntifungalRhizoctonia solaniComplete growth inhibition50
AntifungalPhytophthora capsici48.8% growth inhibition50
AntifungalFusarium oxysporum f.sp. lycopersici36.6% growth inhibition50

Q & A

Basic Research Questions

Q. How can Methyl 2,3-dihydroxybenzoate be reliably identified and characterized in experimental settings?

  • Methodological Answer: Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to confirm purity (≥97% as per supplier specifications) .
  • Nuclear Magnetic Resonance (NMR) to resolve structural ambiguities, particularly distinguishing between hydroxyl group positions (e.g., 2,3- vs. 3,4-dihydroxy isomers) .
  • Mass Spectrometry (MS) to verify molecular weight (168.15 g/mol) and fragmentation patterns .
    • Storage Note: Store under nitrogen at room temperature (RT) to prevent oxidation of hydroxyl groups .

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer:

  • Esterification: React 2,3-dihydroxybenzoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .
  • Stepwise Functionalization: For derivatives, use protocols analogous to triazine-based coupling (e.g., DIPEA as a base, controlled temperatures at 35°C, and sequential additions of reagents to minimize side reactions) .
  • Purity Optimization: Recrystallize using low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to isolate high-purity crystals .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomers (e.g., 3,4-dihydroxybenzoate) in complex mixtures?

  • Methodological Answer:

  • Chromatographic Separation: Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve retention time differences .
  • Spectroscopic Analysis: Compare NMR chemical shifts of hydroxyl protons (δ ~10-12 ppm for 2,3-dihydroxy vs. 3,4-dihydroxy isomers) and aromatic proton splitting patterns .
  • Chemical Derivatization: Use selective methylation agents (e.g., diazomethane) to block specific hydroxyl groups, followed by MS analysis .

Q. What mechanisms underlie the bioactivity of this compound in neurodegenerative disease models?

  • Methodological Answer:

  • In Vivo Models: Test cognitive effects in Alzheimer’s disease (AD) mice (e.g., high-fat diet-induced or naturally aged models) using Morris water maze and Y-maze assays .
  • Molecular Targets: Investigate autophagy modulation (e.g., LC3-II/LC3-I ratio via Western blot) and inflammation (e.g., TNF-α/IL-6 ELISA) to link activity to Hsc70 and IPA pathways .
  • Dose Optimization: Conduct dose-response studies (e.g., 10–50 mg/kg/day) to balance efficacy and toxicity .

Q. How do researchers reconcile conflicting data on the antioxidant mechanisms of this compound?

  • Methodological Answer:

  • Pathway-Specific Assays: Use Nrf2 knockout cell lines to validate antioxidant activity via the Nrf2-Keap1 pathway .
  • ROS Scavenging Assays: Quantify hydroxyl radical (•OH) scavenging using competition kinetics with salicylate probes (e.g., measure 2,3-DHBA vs. 2,5-DHBA formation via LC-MS) .
  • Contradiction Resolution: Compare results across models (e.g., in vitro vs. in vivo) to contextualize tissue-specific effects .

Q. What experimental designs are recommended for studying this compound’s anti-tumor activity?

  • Methodological Answer:

  • Cell-Based Assays: Use apoptosis markers (e.g., Annexin V/PI staining) and caspase-3 activation in cancer cell lines (e.g., HepG2, MCF-7) .
  • Synergy Studies: Combine with chemotherapeutic agents (e.g., doxorubicin) and assess synergy via Chou-Talalay analysis .
  • In Vivo Validation: Employ xenograft models with tumor volume monitoring and histopathological analysis of necrosis/apoptosis .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer:

  • Meta-Analysis: Compare studies for differences in compound purity, solvent systems (e.g., DMSO vs. aqueous), and assay conditions (e.g., oxygen tension affecting antioxidant activity) .
  • Orthogonal Validation: Replicate key findings using alternative assays (e.g., switch from MTT to ATP-based viability assays) .
  • Structural Confirmation: Re-analyze batch samples via NMR/MS to rule out degradation or isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.